4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene
Overview
Description
“4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene” is a chemical compound with the molecular formula C9H7BrF4O . It has a molecular weight of 273.02 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5BrF4O/c9-6-2-1-5(3-7(6)10)14-4-8(11,12)13/h1-3H,4H2
. This indicates the presence of bromine, fluorine, and oxygen atoms in the molecule, along with a trifluoroethoxy group.
Physical And Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm3 . It has a boiling point of 175.3±35.0 °C at 760 mmHg . The vapour pressure is 1.6±0.3 mmHg at 25°C . The compound has a molar refractivity of 41.1±0.3 cm3 .
Scientific Research Applications
Radiosynthesis in Pharmaceutical Research
The compound is utilized in the radiosynthesis of fluoromethyl-benzene derivatives, serving as a precursor for the preparation of 1-[18F]Fluoromethyl-4-methyl-benzene. This process involves nucleophilic substitution reactions with [18F]fluoride on dihalo analogues of the compound, offering potential applications as bifunctional labeling agents in medical imaging and pharmaceuticals (Namolingam et al., 2001).
Coordination Chemistry and Cryptand Synthesis
The compound's derivatives play a crucial role in coordination chemistry, particularly in the synthesis of fluorocryptands. These macrocyclic compounds exhibit notable affinity for alkali and alkaline earth metal ions, leading to significant shifts in NMR resonances. The crystal structures of these compounds reveal unusual coordination spheres and short metal-fluorine distances, indicating strong metal-ligand interactions (Plenio et al., 1997).
Synthetic Utility in Organometallic Chemistry
1-Bromo-3,5-bis(trifluoromethyl)benzene, derived from compounds similar to 4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene, serves as a versatile starting material in organometallic synthesis. It enables the preparation of various organometallic intermediates, demonstrating the compound's utility in synthesizing complex molecular structures (Porwisiak et al., 1996).
Luminescent Material Development
Derivatives of benzene, including structures related to 4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene, are explored for their potential in creating green fluorophores for imaging applications. These compounds exhibit high fluorescence emission, photostability, and solvent- and pH-independent fluorescence with large Stokes shifts, underlining their significance in the development of luminescent materials (Beppu et al., 2015).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
4-bromo-2-fluoro-1-(2,2,2-trifluoroethoxymethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O/c10-7-2-1-6(8(11)3-7)4-15-5-9(12,13)14/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPVHUYVIXFNCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)COCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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